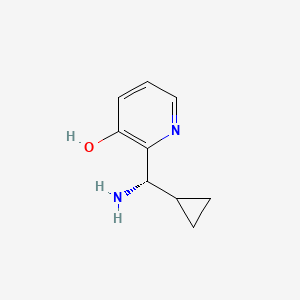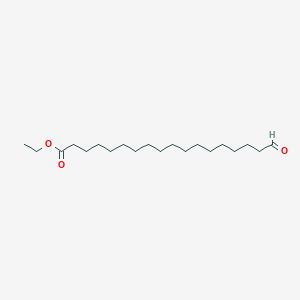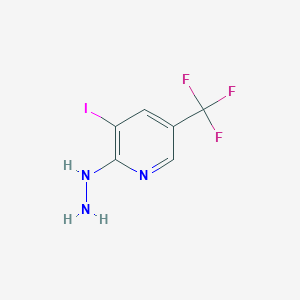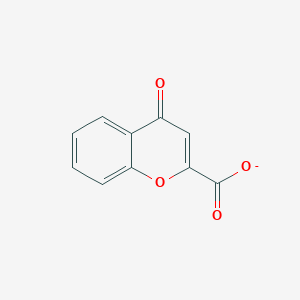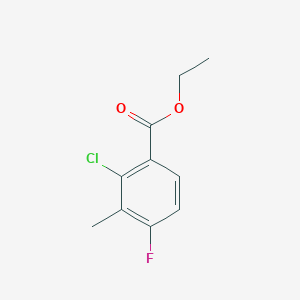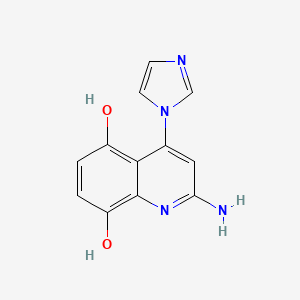
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol is a complex organic compound that features both imidazole and quinoline moieties. These structures are known for their significant biological and chemical properties. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject of study in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be introduced via a cyclization reaction involving glyoxal and ammonia . The quinoline moiety can be synthesized through oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific reaction environments to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: The compound can participate in substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are explored for treating various diseases, including cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular functions. These interactions contribute to the compound’s biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Lacks the imidazole ring, making it less versatile in biological interactions.
4-(1H-Imidazol-1-yl)quinoline: Does not have the amino and hydroxyl groups, limiting its reactivity.
Quinoline-5,8-diol: Missing the imidazole ring, reducing its potential for diverse chemical reactions.
Uniqueness
2-Amino-4-(1H-imidazol-1-yl)quinoline-5,8-diol’s unique combination of functional groups allows it to participate in a broader range of chemical reactions and biological interactions compared to its similar compounds. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H10N4O2 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-amino-4-imidazol-1-ylquinoline-5,8-diol |
InChI |
InChI=1S/C12H10N4O2/c13-10-5-7(16-4-3-14-6-16)11-8(17)1-2-9(18)12(11)15-10/h1-6,17-18H,(H2,13,15) |
InChI Key |
CZTVSLLMTJGPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=CC(=N2)N)N3C=CN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)


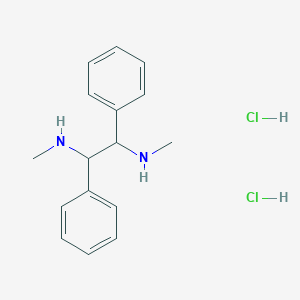
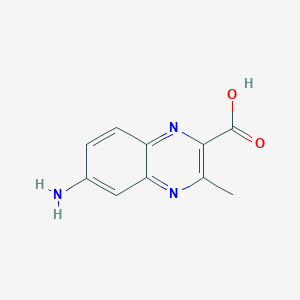
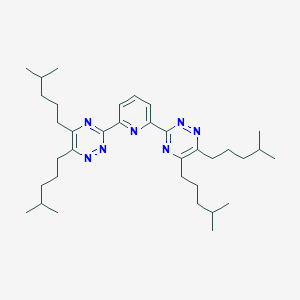
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
